molecular formula C23H27N5O8S B13857579 PiperacillinSulfoxide

PiperacillinSulfoxide

Cat. No.: B13857579
M. Wt: 533.6 g/mol
InChI Key: GRUJPMFLVBFNDC-ZBRIBHSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PiperacillinSulfoxide is a derivative of Piperacillin, a broad-spectrum, semi-synthetic antibiotic related to Penicillin. This compound retains the antibacterial properties of its parent compound, Piperacillin, and is used in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

PiperacillinSulfoxide is synthesized from Piperacillin through an oxidation reaction. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Piperacillin to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

PiperacillinSulfoxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Piperacillin to this compound.

    Reduction: Potential reduction back to Piperacillin under specific conditions.

    Substitution: Reactions involving the substitution of functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products

Scientific Research Applications

PiperacillinSulfoxide has a wide range of applications in scientific research, including:

Mechanism of Action

PiperacillinSulfoxide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: The parent compound of PiperacillinSulfoxide, used as a broad-spectrum antibiotic.

    Tazobactam: Often combined with Piperacillin to enhance its effectiveness against beta-lactamase producing bacteria.

    Ampicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.

Uniqueness

This compound is unique due to its enhanced stability and resistance to degradation compared to Piperacillin. This makes it a valuable compound in research and industrial applications where stability is crucial .

Properties

Molecular Formula

C23H27N5O8S

Molecular Weight

533.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1

InChI Key

GRUJPMFLVBFNDC-ZBRIBHSASA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O

Origin of Product

United States

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